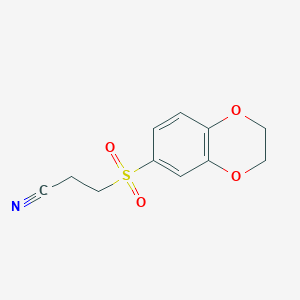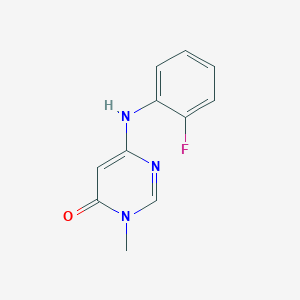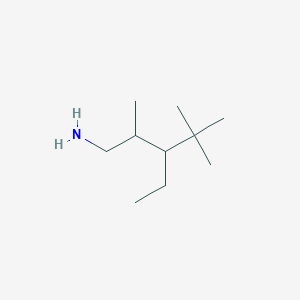
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(DIMETHYLAMINO)PROP-2-ENENITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(DIMETHYLAMINO)PROP-2-ENENITRILE is a synthetic organic compound that features a benzimidazole ring, a dimethylamino group, and a nitrile group. Compounds with benzimidazole structures are known for their diverse biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(DIMETHYLAMINO)PROP-2-ENENITRILE typically involves the condensation of a benzimidazole derivative with a suitable nitrile precursor under basic or acidic conditions. Common reagents might include dimethylamine and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In industrial applications, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the benzimidazole ring can interact with various molecular targets, such as enzymes or receptors, influencing their activity. The nitrile group may also play a role in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Aminobenzimidazole: Another derivative with potential medicinal applications.
3-(Dimethylamino)propionitrile: Shares the dimethylamino and nitrile groups but lacks the benzimidazole ring.
Uniqueness
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(DIMETHYLAMINO)PROP-2-ENENITRILE is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZORTPUDCQBPOH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)

![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2432707.png)
![1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2432708.png)
![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2432715.png)



![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)

